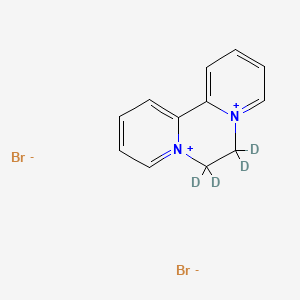

Diquat-d4 Dibromide

Description

Properties

Molecular Formula |

C12H12Br2N2 |

|---|---|

Molecular Weight |

348.07 g/mol |

IUPAC Name |

8,8,9,9-tetradeuterio-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dibromide |

InChI |

InChI=1S/C12H12N2.2BrH/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;/h1-8H,9-10H2;2*1H/q+2;;/p-2/i9D2,10D2;; |

InChI Key |

ODPOAESBSUKMHD-KBJDMKPDSA-L |

Isomeric SMILES |

[2H]C1(C([N+]2=CC=CC=C2C3=CC=CC=[N+]31)([2H])[2H])[2H].[Br-].[Br-] |

Canonical SMILES |

C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Br-].[Br-] |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Strategies

Methodologies for Diquat-d4 Dibromide Synthesis

The synthesis of this compound is achieved by adapting traditional methods for creating the parent Diquat (B7796111) compound. The conventional synthesis of Diquat involves the cyclization of 2,2'-dipyridyl with ethylene (B1197577) dibromide under heat. google.com For the deuterated analog, a similar principle is applied, but with a deuterated reactant.

A specific method for synthesizing this compound involves the reaction of 2,2'-bipyridine (B1663995) with a deuterated form of ethylene dibromide, such as 1,2-dibromoethane-d4 (B144223). A documented synthesis involves mixing 100 mg of 2,2'-bipyridine with 1,2-dibromoethane-d4 in a sealed tube and heating it. researchgate.net This process leads to the formation of the Diquat-d4 cation, which is then precipitated as the dibromide salt. The formal chemical name for the resulting compound is 6,7-dihydrodipyrido[1,2-a:2',1'-c]pyrazine-5,8-diium-6,6,7,7-d₄, dibromide. caymanchem.com The final product is a stable, isotopically enriched compound intended for use as an internal standard in analytical procedures. caymanchem.commedchemexpress.com

Deuterium (B1214612) Labeling Techniques for Bipyridylium Herbicides

Deuterium labeling is a powerful technique where hydrogen atoms in a molecule are replaced by their heavier, stable isotope, deuterium. clearsynth.com This substitution is invaluable for a range of applications, including metabolism studies and as internal standards in quantitative analysis, because the labeled compounds are chemically identical to their counterparts but have a higher mass. clearsynth.com For bipyridylium herbicides like Diquat, labeling is crucial for analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

The primary technique for producing deuterated bipyridylium herbicides involves introducing deuterium through a deuterated reagent during synthesis. In the case of Diquat-d4, the four deuterium atoms are incorporated into the ethylene bridge that connects the two pyridine (B92270) rings. caymanchem.com This is accomplished by using a deuterated version of the cyclizing agent, 1,2-dibromoethane-d4, which reacts with 2,2'-bipyridine.

Another approach for isotopic labeling in biological systems involves supplementing with heavy water (D₂O). nih.gov Plants, for instance, are "hydrotrophic," meaning all hydrogen atoms needed for biosynthesis originate from water. nih.gov While this method is effective for studying biosynthetic pathways in organisms, the direct chemical synthesis approach is more common for producing highly pure, specifically labeled analytical standards like this compound.

Comparative Analysis of Deuterium Labeled Analogs in Research (e.g., Diquat-d4 vs. Diquat-d8)

In analytical chemistry, particularly for quantifying herbicides in biological or environmental samples, the choice of internal standard is critical for accuracy and precision. researchgate.net Deuterated analogs of the analyte are often the preferred choice. For Diquat analysis, Diquat-d4 has been a commonly used internal standard. sciex.com However, research has revealed significant limitations associated with its use.

A 2021 study highlighted that the use of Diquat-d4 as an internal standard can lead to errors in Diquat analysis by LC-MS/MS, including misdetection and inaccurate quantification. researchgate.net The study found that Diquat-d4 can be unstable under certain analytical conditions and may potentially form non-deuterated Diquat, leading to artificially inflated results. researchgate.net

To address these shortcomings, a more heavily deuterated analog, Diquat-d8, was synthesized and evaluated. The research demonstrated that Diquat-d8 provides a more reliable and accurate quantification of Diquat. The use of Diquat-d8 as an internal standard completely prevented the analytical errors observed with Diquat-d4. researchgate.net The study concluded that stable isotopes like Diquat-d8 and Paraquat-d6 allowed for precise and accurate quantification in human biological samples. researchgate.net

The table below summarizes the comparative performance of Diquat-d4 and Diquat-d8 as internal standards in analytical testing.

| Parameter | Diquat-d4 (as Internal Standard) | Diquat-d8 (as Internal Standard) | Reference |

|---|---|---|---|

| Accuracy | Potential for inaccurate quantification and misdetection of Diquat. | Allows for accurate and precise quantification. | researchgate.net |

| Reliability | Can cause errors in analysis. Not recommended for cases of Diquat intoxication. | Completely prevents errors observed with Diquat-d4, providing more reliable results. | researchgate.net |

| Application | Has been used as an internal standard for Diquat quantification by GC- or LC-MS. | Proposed as a more suitable internal standard for the determination of Diquat in biological samples. | researchgate.netcaymanchem.com |

Advanced Analytical Methodologies Utilizing Diquat D4 Dibromide

Mass Spectrometry-Based Quantification

Mass spectrometry has become the definitive technique for the quantification of a wide range of chemical compounds, offering unparalleled sensitivity and selectivity. For cationic herbicides like diquat (B7796111), mass spectrometry, particularly when coupled with liquid chromatography, provides the robust analytical power needed to detect and quantify the analyte in complex environmental and biological samples. The inherent challenges of analyzing diquat, such as its high polarity and complex ionization behavior, are effectively addressed through these advanced methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the analysis of diquat. researchgate.net This technique combines the separation capabilities of liquid chromatography with the specific detection and structural elucidation power of tandem mass spectrometry. The determination of diquat by LC-MS/MS can be challenging due to its complex chromatographic and mass spectrometric characteristics. researchgate.netnih.gov Different multiple reaction monitoring (MRM) transitions have been reported for its quantification under various conditions. researchgate.netnih.gov However, the use of LC-MS/MS provides superior sensitivity and selectivity compared to other methods like gas chromatography-mass spectrometry (GC-MS) or capillary electrophoresis. nih.gov

To ensure accuracy and precision in quantification, especially in complex matrices like food, soil, and biological fluids, an internal standard is essential. Diquat-d4 dibromide, a deuterated analogue of diquat, serves as an ideal internal standard for this purpose. embrapa.brresearchgate.netuni-hamburg.de It is chemically identical to the target analyte, diquat, but has a different mass due to the replacement of four hydrogen atoms with deuterium (B1214612).

This isotopic labeling allows it to be distinguished from the native diquat by the mass spectrometer. This compound is typically added to the sample at the very beginning of the analytical procedure. researchgate.neteurl-pesticides.eueurl-pesticides.eu By doing so, it co-extracts with the native diquat and experiences any analyte loss during sample preparation (e.g., extraction, cleanup, volume deviations) and any signal enhancement or suppression (matrix effects) during the LC-MS/MS analysis. eurl-pesticides.eueurl-pesticides.eueurl-pesticides.eu Because the internal standard and the analyte behave almost identically throughout the entire process, the ratio of their signals remains constant. This allows for reliable and accurate quantification, as the use of the isotopically labeled internal standard compensates for variations in recovery and matrix effects. eurl-pesticides.euresearchgate.net This approach is crucial when using solvent-based calibrations, as it corrects for matrix-related signal interferences. eurl-pesticides.eu

The development of a robust LC-MS/MS method for diquat analysis requires careful optimization of several key parameters, from initial sample extraction to the final mass spectrometric detection.

####### 3.1.1.2.1. Extraction Techniques and Solvent Systems (e.g., acidified methanol-water, acidified acetonitrile)

The high polarity and cationic nature of diquat necessitate specific extraction techniques to efficiently remove it from the sample matrix. Acidified organic solvents are commonly employed to achieve quantitative extraction. An acidified methanol-water mixture is a frequently used and effective extraction solvent. embrapa.brresearchgate.net Studies have shown that heating the sample with acidified methanol (B129727) can improve extraction efficiency for incurred residues. researchgate.neteurl-pesticides.eueurl-pesticides.eu For instance, a 15-minute extraction at 80°C has been demonstrated to yield quantitative recovery of diquat from wheat and potatoes. eurl-pesticides.eueurl-pesticides.eu The composition of the extraction solvent is critical; variations in the ratio of methanol to acidified water and the concentration of the acid (e.g., HCl) can significantly impact recovery rates. embrapa.br In some methods, acidified acetonitrile, such as 0.5% formic acid in acetonitrile, has also been successfully used. researchgate.net

Interactive Table: Diquat Extraction Solvent Systems

| Matrix | Solvent System | Key Findings | Citations |

| Food of Plant Origin | Acidified Methanol | Residues are extracted following water adjustment and addition of acidified methanol. Heating can improve yields for incurred residues. | eurl-pesticides.eueurl-pesticides.eu |

| Cowpeas | Acidified Methanol-Water (various ratios of methanol/0.5 M HCl) | The ratio of methanol to acidified water significantly impacts recovery. An increase in methanol percentage led to a slight decrease in diquat recovery. | embrapa.br |

| Barley | 1% (v/v) Formic Acid in Methanol | This solvent was used in a method that also involved a cleanup step with dichloromethane (B109758) and chitosan. | sci-hub.se |

| Animal Products | 0.5% Formic Acid in Acetonitrile | Used in a validated method for meat and fat, demonstrating good recovery and precision. | researchgate.net |

| Lentils | Methanol/aqueous HCl 0.1M (1:1) | A stronger extraction solvent was required for lentils containing incurred diquat residues, combined with heating at 80°C. | eurl-pesticides.eueurl-pesticides.eu |

| Malt (B15192052) | 0.5% HCl | Strong acidity was found to be required for efficient extraction from malt samples. | jst.go.jp |

####### 3.1.1.2.2. Chromatographic Column Selection and Mobile Phase Optimization (e.g., reversed-phase, HILIC, mixed-mode columns)

Chromatographic separation of diquat is challenging due to its high polarity, which results in poor retention on traditional reversed-phase columns like C18. researchgate.netjst.go.jp To overcome this, alternative chromatographic strategies are employed.

Hydrophilic Interaction Liquid Chromatography (HILIC) columns provide better retention for polar compounds like diquat. researchgate.netchromforum.org However, HILIC methods can sometimes require careful optimization of mobile phase pH and gradient programs to achieve good peak shape and minimize matrix effects. researchgate.netresearchgate.net

Mixed-mode columns, which combine multiple retention mechanisms such as reversed-phase, cation-exchange, and anion-exchange, have proven to be particularly effective for diquat analysis. nih.govnih.gov These columns offer enhanced retention and improved peak shape compared to both reversed-phase and some HILIC columns. nih.govresearchgate.net The cation-exchange functionality is key to retaining the cationic diquat molecule. nih.gov The mobile phase is also critical and often contains an acid (e.g., formic acid, trifluoroacetic acid) and a salt (e.g., ammonium (B1175870) formate) to ensure good peak shape and efficient elution. nih.govnih.govchromforum.org

Interactive Table: Chromatographic Columns for Diquat Analysis

| Column Type | Example Column | Mobile Phase Additives | Performance Characteristics | Citations |

| Reversed-Phase | ACQUITY UPLC BEH C18 | 0.025% Heptafluorobutyric acid (HFBA) | Generally poor retention for diquat; requires ion-pairing agents like HFBA to achieve separation. | jst.go.jp |

| HILIC | Phenomenex Kinetex HILIC | Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA) | Provides retention, but can suffer from peak shape issues and retention time shifts with varying analyte concentration. | chromforum.org |

| HILIC | CORTECS HILIC | Isocratic flow | Provided selective and sensitive analysis within a 5-minute runtime without extensive gradient optimization. | researchgate.net |

| Mixed-Mode | Dionex Acclaim® Mixed-Mode | Acid and salt (e.g., ammonium formate) | Offers the best selectivity by evaluating transitions from dication M²⁺. | nih.gov |

| Mixed-Mode | Acclaim™ Trinity™ Q1 | Variable pH mobile phases | Specifically designed for diquat and paraquat (B189505) analysis, allowing for optimization of separation and mass spectral intensity. | lcms.cz |

| Mixed-Mode | Acclaim™ Mixed-Mode HILIC-1 | Ammonium formate | Provided optimal retention and acceptable peak shape for diquat. | nih.gov |

####### 3.1.1.2.3. Ionization and Mass Spectrometric Parameter Tuning (e.g., ESI, declustering potential, collision energy)

Diquat is typically analyzed using an electrospray ionization (ESI) source operated in positive ion mode. jst.go.jplcms.cz In the ESI source, diquat can form several different quasi-molecular ions, including a doubly charged dication (M²⁺ at m/z 92), a deprotonated cation ([M-H]⁺ at m/z 183), and a singly charged radical ion (M⁺˙ at m/z 184). researchgate.netlcms.cz The relative abundance of these ions can be influenced by the mobile phase composition and ESI source parameters. lcms.cz

For tandem mass spectrometry (MS/MS), selecting the most specific and sensitive multiple reaction monitoring (MRM) transition is crucial. While several transitions have been used, studies have shown that monitoring the fragmentation of the dication (M²⁺, m/z 92) can offer the best selectivity and avoid interferences observed with other transitions. researchgate.netnih.gov

Key mass spectrometric parameters must be carefully tuned to maximize the signal for the chosen transition. These include:

Declustering Potential (DP) or Spray Voltage (SV) : This voltage is applied to prevent solvent clusters from entering the mass analyzer and helps in the desolvation of ions. nih.govlcms.cz

Collision Energy (CE) : This parameter controls the energy applied in the collision cell to fragment the precursor ion into product ions. Optimizing the CE is critical for obtaining maximum intensity of the desired product ion. nih.govjst.go.jp

Interactive Table: Optimized Mass Spectrometric Parameters for Diquat

| Precursor Ion (Q1) | m/z | Product Ion (Q3) | m/z | Optimized Parameter | Value | Citation |

| M²⁺ | 92 | Fragment | 84.5 | Collision Energy (CE) | Optimized | researchgate.netnih.gov |

| [M-H]⁺ | 183 | [M-H - C₂H₂]⁺ | 157.07593 | N/A | N/A | lcms.cz |

| M⁺˙ | 184 | Fragment | 157.1 | Declustering Potential (DP) | 101 V | jst.go.jp |

| M⁺˙ | 184 | Fragment | 157.1 | Collision Energy (CE) | 35 V | jst.go.jp |

| M⁺˙ | 184 | Fragment | 130.1 | Declustering Potential (DP) | 101 V | jst.go.jp |

| M⁺˙ | 184 | Fragment | 130.1 | Collision Energy (CE) | 49 V | jst.go.jp |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Method Development and Optimization Parameters

Multiple Reaction Monitoring (MRM) Transition Elucidation and Selectivity (e.g., dication transitions)

In the quantitative analysis of diquat by liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS). The selectivity of the analysis is critically dependent on the choice of Multiple Reaction Monitoring (MRM) transitions. For diquat and its deuterated analogue, Diquat-d4, several quasi-molecular ions can be formed in the electrospray ionization (ESI) source. These include the dication (M²⁺), the singly charged radical ion ([M]⁺•), and the deprotonated cation ([M-H]⁺). thermofisher.com While various MRM transitions originating from these precursor ions have been reported, studies have shown that transitions from the dication (M²⁺) form offer the best selectivity for LC-MS/MS analysis, minimizing cross-interference phenomena that can be observed with other transitions. nih.gov

The selection of appropriate precursor and product ions is fundamental for method specificity. For Diquat-d4, the dication precursor ion is observed at a mass-to-charge ratio (m/z) of 94. scribd.com The optimization of MS parameters, such as declustering potential (DP) and collision energy (CE), is crucial for maximizing the signal of the selected transitions. sciex.com

Below is a table of representative MRM transitions used for Diquat and its internal standard, Diquat-d4. The primary transition is used for quantification (Quantifier), while a secondary transition is monitored for confirmation (Qualifier), ensuring analytical confidence.

Table 1: MRM Transitions for Diquat and Diquat-d4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |

|---|---|---|---|

| Diquat | 183.0 | 157.0 | Quantifier |

| Diquat | 183.0 | 130.0 | Qualifier |

| Diquat-d4 | 187.0 | 161.0 | Quantifier |

| Diquat-d4 | 187.0 | 132.0 | Qualifier |

Data sourced from a study on drinking water analysis. sciex.com

The use of highly selective dication transitions, combined with chromatographic separation, effectively mitigates interference from matrix components and other analytes, such as paraquat, which can sometimes interfere with diquat MRM transitions. nih.goveurl-pesticides.eu

Method Validation Metrics

The use of this compound as an internal standard is a cornerstone of robust analytical method validation for diquat quantification. As an isotopically labeled analogue, it closely mimics the chemical and physical properties of the native analyte through extraction, chromatography, and ionization, thereby compensating for variations in the analytical process. hh-ra.org Validation is performed according to established guidelines, assessing metrics such as linearity, detection limits, accuracy, precision, and matrix effects. nih.gov

Linearity and Calibration Curve Establishment

Establishing linearity is a critical step in method validation, demonstrating a proportional response of the instrument to the concentration of the analyte over a specified range. When using this compound as an internal standard, calibration curves are constructed by plotting the peak area ratio of the analyte (diquat) to the internal standard (Diquat-d4) against the concentration of the analyte. nih.gov This approach ensures that any variability during sample processing or injection is normalized.

Methods developed using this principle consistently demonstrate excellent linearity across various matrices. The correlation coefficient (r or r²) is typically used to assess the quality of the linear fit, with values greater than 0.99 being desirable. nih.gov

Table 2: Examples of Linear Ranges and Correlation Coefficients in Diquat Analysis Using Diquat-d4

| Concentration Range | Matrix | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| 0.01–2 µg/mL | Human Serum, Whole Blood, Urine | > 0.99 (implied) | researchgate.netscispace.com |

| 0.1 to 500 µg/L | Drinking Water | > 0.999 | sciex.com |

| 1–100 ng/mL | Cowpea (Matrix-Matched) | 0.9675 | embrapa.br |

| 1–100 ng/mL | Solvent (Methanol) | 0.9995 | embrapa.br |

| 0.1 ng/mL to 100 ng/mL | Environmental Water | > 0.999 | fishersci.com |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. hh-ra.org The use of this compound in sensitive LC-MS/MS methods allows for the achievement of very low detection and quantification limits, which are often required to meet regulatory standards, such as the 0.1 µg/L maximum contaminant level for individual pesticides in European Union drinking water. thermofisher.com

The LOQ is often established as the lowest point on the calibration curve that meets specific criteria for accuracy (e.g., within ±20% of the true value) and precision. hh-ra.org

Table 3: Reported LOD and LOQ for Diquat Analysis

| Matrix | LOD | LOQ | Reference |

|---|---|---|---|

| Cowpea | - | 10 µg/kg | nih.gov |

| Drinking Water | 0.1 µg/L (MDL) | 0.1 µg/L | nih.govsciex.com |

| Animal Products | - | 0.005 mg/kg | scispace.com |

| Environmental Water | - | 100 ng/L | fishersci.com |

| Biological Samples | 4.3 ng/mL | - | nih.gov |

Accuracy and Precision Assessment (Recovery and Reproducibility)

Accuracy and precision are paramount metrics for evaluating the performance of an analytical method. Accuracy, often assessed through recovery studies, measures the closeness of a determined value to the nominal or true value. embrapa.br Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD). researchgate.netscispace.com It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netscispace.com

The incorporation of this compound as an internal standard significantly enhances both accuracy and precision by correcting for analyte losses during sample preparation and for fluctuations in instrument response. sciex.com

Table 4: Accuracy and Precision Data from Diquat Validation Studies

| Matrix | Spike Levels | Accuracy (Recovery %) | Precision (RSD %) | Type of Precision | Reference |

|---|---|---|---|---|---|

| Cowpea | 10, 20, 50 µg/kg | 77 - 85% | ≤ 20% | Not specified | nih.govembrapa.br |

| Human Biological Samples | Not specified | 92.1 - 106% | 0.4 - 4.7% | Intra-day | researchgate.netscispace.com |

| Human Biological Samples | Not specified | Not specified | 0.8 - 6.7% | Inter-day | researchgate.netscispace.com |

| Animal Products | 0.005, 0.01, 0.05 mg/kg | 62.4 - 119.7% | < 18.8% | Repeatability | scispace.com |

Matrix Effect Characterization and Compensation Strategies (e.g., matrix-matched calibration, isotope dilution)

The matrix effect is a common challenge in LC-MS/MS analysis, referring to the alteration of ionization efficiency (either suppression or enhancement) of a target analyte due to co-eluting compounds from the sample matrix. hh-ra.orgnih.gov This can lead to inaccurate quantification if not properly addressed.

The most effective strategy to compensate for matrix effects is the use of a stable, isotopically labeled internal standard (IL-IS) like this compound in an approach known as isotope dilution mass spectrometry (IDMS). hh-ra.orgeurl-pesticides.eu Because Diquat-d4 has nearly identical physicochemical properties and chromatographic retention time to the native diquat, it experiences the same matrix effects. hh-ra.org By using the ratio of the analyte signal to the IL-IS signal for quantification, any signal suppression or enhancement is effectively canceled out. sciex.comeurl-pesticides.eu This allows for accurate quantification even with simple solvent-based calibration curves. eurl-pesticides.eu

Another common strategy is the use of matrix-matched calibration standards. nih.govembrapa.br This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. eurl-pesticides.eu This approach helps to mimic the matrix effects seen in the unknown samples, but it is often more laborious than the isotope dilution method and may not account for sample-to-sample variability as effectively. The use of Diquat-d4 as an internal standard is considered the superior approach for correcting for both matrix effects and random or systematic errors throughout the analytical process. sciex.com

Inter-laboratory Validation Studies

A proficiency test for diquat and paraquat in soybean meal organized between January and March 2024 provides a relevant example. Participants, all using LC-MS/MS, analyzed two materials with different concentrations of diquat. The internal standard this compound was among the standards used by the participating laboratories. The performance was evaluated using z-scores, and the inter-laboratory variability was assessed by calculating the robust relative standard deviation (RSDr).

For the soybean meal material containing diquat at a consensus value of 308 µg/kg, the RSDr was found to be relatively high, indicating significant variability among the laboratories. For the material with a lower diquat concentration (28.9 µg/kg), the RSDr was 20%. Such studies are crucial for identifying potential sources of error and for encouraging efforts to improve the robustness and consistency of analytical methods across different laboratories. The European Union Reference Laboratory for Single Residue Methods (EURL-SRM) also organizes interlaboratory validation studies for methods like the QuPPe (Quick Polar Pesticides) method, which includes diquat. eurl-pesticides.eu

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

This compound is primarily utilized as an internal standard for the quantification of diquat using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.com The purpose of an internal standard is to correct for the loss of analyte during sample preparation and to account for variations in instrument response, thereby improving the precision and accuracy of the analysis.

In mass spectrometry, specific multiple reaction monitoring (MRM) transitions are monitored for both the analyte and its isotopically labeled standard. For Diquat-d4, a key transition monitored is from a mass-to-charge ratio (m/z) of 186.1 to 158.0. embrapa.br This is compared against the transitions for unlabeled diquat, such as from m/z 183.1 to 157.0 for quantification and m/z 183.1 to 168.0 for confirmation. embrapa.br The analysis of diquat technical concentrates by mass spectrometry has identified other characteristic m/z values at 84.7, 157.3, and 183.2. matec-conferences.orgresearchgate.net

Methodologies for related compounds specify using capillary columns, such as a HP-5 MS fused silica (B1680970) column, with split injection and selected ion monitoring for detection. fao.org

Table 1: GC-MS Parameters for Diquat Analysis

| Parameter | Value/Description | Source |

|---|---|---|

| Analyte Role | Internal Standard for Diquat Quantification | caymanchem.com |

| Monitored Transition (Diquat-d4) | m/z 186.1 → 158.0 | embrapa.br |

| Monitored Transitions (Diquat) | m/z 183.1 → 157.0 (Quantification) | embrapa.br |

| m/z 183.1 → 168.0 (Confirmation) | embrapa.br | |

| Characteristic Ions (Diquat) | 84.7, 157.3, 183.2 | matec-conferences.orgresearchgate.net |

| Column Example | HP-5 MS fused silica capillary column | fao.org |

| Detection Mode | Selected Ion Monitoring (SIM) | fao.org |

Chromatographic Techniques

Ion Chromatography (IC) is a specialized chromatographic technique used for the separation and analysis of ions. It is effectively applied to the qualitative and quantitative analysis of the bromide ion in solutions of diquat dibromide. matec-conferences.orgresearchgate.net For this analysis, a standard solution of potassium bromide is prepared to determine the retention time of the bromide ion, which is then compared to the chromatogram of the sample solution. matec-conferences.orgresearchgate.net The method utilizes an ion chromatograph with specific operational conditions to achieve separation. matec-conferences.orgresearchgate.netresearchgate.net

Table 4: Ion Chromatography Parameters for Bromide Ion Analysis

| Parameter | Value/Description | Source |

|---|---|---|

| Instrument | Ion Chromatograph (e.g., Dionex ICS 5000) | matec-conferences.orgresearchgate.net |

| Column | Anion chromatographic column (250 mm × 4.0 mm) | matec-conferences.orgresearchgate.net |

| Eluent | KOH solution | matec-conferences.orgresearchgate.net |

| Flow Rate | 1.2 mL/min | matec-conferences.orgresearchgate.net |

| Sample Volume | 8 µL | matec-conferences.orgresearchgate.net |

| Column Temperature | Room Temperature | matec-conferences.orgresearchgate.net |

Electrochemical Analytical Approaches

Electrochemical methods offer a sensitive approach for the analysis and degradation of diquat dibromide. One such method involves the use of a modified carbon paste electrode for the potentiometric determination of diquat ions. researchgate.net Another approach uses a clay-modified carbon paste electrode (CPE-C) for the electroanalysis of diquat. abechem.com Using cyclic voltammetry, this method showed a linear response to diquat concentrations ranging from 1×10⁻⁵ to 5×10⁻⁵ molL⁻¹, with a calculated detection limit of 5.33×10⁻⁸ molL⁻¹. abechem.com

Additionally, electrochemical degradation studies have been performed using a C/PbO₂ electrode. semanticscholar.orgscirp.org These studies determined the optimal conditions for the removal of diquat dibromide from aqueous solutions, which were monitored using UV-Vis spectroscopy and a potentiometric carbon paste electrode. semanticscholar.orgscirp.org

Table 5: Electrochemical Analysis Parameters for Diquat

| Technique | Electrode | Key Findings/Parameters | Source |

|---|---|---|---|

| Voltammetry | Clay-Modified Carbon Paste Electrode (CPE-C) | Linear Range: 1×10⁻⁵ to 5×10⁻⁵ molL⁻¹; Detection Limit: 5.33×10⁻⁸ molL⁻¹ | abechem.com |

| Degradation | C/PbO₂ Electrode | Optimal pH: 2.2; Optimal Temp: 10°C; Current Density: 150 mA/cm² | semanticscholar.orgscirp.org |

Automated Sample Preparation and Extraction Technologies

Automation in sample preparation is key to achieving high-throughput analysis of diquat in various samples. Online solid-phase extraction (SPE) coupled with analytical instrumentation is a prime example of such automation.

Online Solid-Phase Extraction (SPE) has emerged as a powerful technique for the automated preparation and pre-concentration of diquat from aqueous samples prior to analysis by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). labrulez.comlabmanager.com This approach offers several advantages over traditional offline SPE, including full automation, reduced operator influence, time savings, and improved process control. labrulez.comlabmanager.com

In a typical online SPE-HPLC setup, the sample is first loaded onto an SPE column where the analytes of interest, such as diquat, are retained. labrulez.com Impurities are then washed away, and the SPE column is switched into the mobile phase flow path of the HPLC system, allowing the retained analytes to be eluted directly onto the analytical column for separation and detection. labrulez.com

For the analysis of polar, ionizable compounds like diquat, specialized SPE sorbents are often required. Mixed-mode weak cation exchange sorbents, such as Oasis WCX, have proven to be highly effective for the isolation and enrichment of diquat from aqueous samples, including drinking water. waters.commdpi.com These sorbents allow for strong retention of quaternary amines like diquat, enabling efficient cleanup of the sample matrix. unitedchem.com

The use of an isotopically labeled internal standard is crucial for accurate quantification in such automated systems, as it compensates for matrix effects and variations in extraction efficiency. While deuterated diquat is used as an internal standard, it has been noted that it is not stable in aqueous solutions. unitedchem.com Therefore, it is typically added to the final extracts just before instrumental analysis rather than at the beginning of the sample preparation process. unitedchem.com

Table 2: Research Findings on Online SPE for Diquat Analysis

| Analytical Technique | SPE Sorbent | Key Findings | Use of Deuterated Standard | Reference |

| Online SPE-HPLC-UV | Acclaim™ Trinity™ Q1 | Achieved baseline separation without ion-pairing reagents; suitable for tap and environmental water. | Not specified | labrulez.com |

| UPLC-MS/MS | Oasis WCX | Effective for enrichment and cleanup from various drinking water types; method recovery >80%. | Not specified, but highlights the utility of UPLC-MS/MS which often uses internal standards. | waters.com |

| LC-MS/MS | Weak Cation Exchange | Fast and sensitive method using a small sample volume (10 mL); provides a much cleaner extract. | Deuterated diquat added to final extracts as an instrumental internal standard due to instability in aqueous solutions. | unitedchem.com |

| Online SPE-LC-MS/MS | Not specified | Developed for the quantification of various pesticide biomarkers in human urine. | Isotope dilution tandem mass spectrometry was used, implying the use of isotopically labeled internal standards. | nih.gov |

Environmental Fate and Degradation Pathway Elucidation Using Diquat D4 Dibromide As a Tracer

Hydrolytic Stability Studies

Hydrolysis is a key chemical degradation process that can affect a compound's persistence in aquatic environments. Studies investigating the hydrolytic stability of diquat (B7796111), often employing labeled forms like Diquat-d4 Dibromide for precise quantification, reveal a strong dependence on pH. scientific.net Diquat is exceptionally stable in acidic and neutral aqueous solutions. scientific.netwho.int However, under basic (alkaline) conditions (pH 9), it undergoes slight hydrolysis. scientific.netwho.int The rate of this hydrolysis is also influenced by temperature, with higher temperatures accelerating the degradation process in basic water. scientific.net The degradation kinetics follow a first-order reaction law. scientific.net

| pH Level | Stability Condition | Reference |

|---|---|---|

| 5 | Stable | who.int |

| 7 | Stable | who.int |

| 9 | Slight Hydrolysis | scientific.netwho.int |

Photodegradation Kinetics and Product Identification

Photodegradation, or the breakdown of molecules by light, is a significant dissipation pathway for diquat, particularly on plant surfaces and in surface waters when not adsorbed to particulate matter. epa.govapvma.gov.au When exposed to sunlight, diquat degrades rapidly. apvma.gov.au The use of labeled diquat in studies has been fundamental to identifying the resulting photoproducts. apvma.gov.au

The most important identified photoproduct is 1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium salt, commonly known as TOPPS. apvma.gov.auwho.int Other degradation products, such as diquat monopyridone and diquat dipyridone, are also formed, though typically at lower levels. apvma.gov.au A significant portion of the residue can become a complex mixture of unidentified products bound to natural plant constituents, resulting from the reaction of diquat-generated free radicals. apvma.gov.au In surface waters, the photolysis half-life of diquat can be approximately 48 hours when it is not adsorbed to particles. epa.gov However, another study noted a photolysis half-life of 74 days in an aquatic environment without sediment. epa.gov

Soil and Aquatic Metabolism Investigations

The metabolic fate of diquat in soil and aquatic systems is overwhelmingly dictated by its strong binding properties. epa.govepa.gov Studies utilizing ¹⁴C-labeled diquat, a methodology for which this compound is also suited, demonstrate that the compound is resistant to microbial degradation under both aerobic and anaerobic conditions. epa.gov

In a 31-day aerobic study, 95% to 99% of the diquat residues were found associated with the soil and sediment, with no significant metabolites produced. wa.gov Similarly, in a 9-month anaerobic study, the parent compound remained largely intact, with only one unidentified degradant comprising about 5% of the applied radioactivity. wa.gov This resistance to microbial breakdown is because diquat is rapidly and almost irreversibly adsorbed by clay and organic matter, rendering it biologically unavailable to microorganisms. epa.govepa.gov

While microbial degradation in soil is minimal, metabolic and photodegradation products of diquat have been identified in various studies. The use of labeled diquat is essential for the detection and quantification of these metabolites, which include diquat monopyridone, diquat dipyridone, and TOPPS. who.intnih.gov

Diquat monopyridone and diquat dipyridone are recognized as the main metabolites in biological systems. nih.govnih.gov They have been detected in animal metabolism studies and in the urine and serum of poisoned patients. who.intnih.gov TOPPS, however, is primarily a photodegradation product formed on plant surfaces and is not typically found as a result of animal metabolism. apvma.gov.auwho.int Studies show that diquat is metabolized more readily than the related herbicide paraquat (B189505) in humans, though the resulting metabolite concentrations are lower than that of the parent diquat. nih.gov

| Metabolite Name | Common Abbreviation | Formation Pathway | Reference |

|---|---|---|---|

| 1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium salt | TOPPS | Photodegradation | apvma.gov.auwho.int |

| Diquat monopyridone | DQ-M | Metabolism / Photodegradation | apvma.gov.aunih.gov |

| Diquat dipyridone | DQ-D | Metabolism / Photodegradation | apvma.gov.auwho.intnih.gov |

Sorption and Desorption Dynamics in Environmental Compartments

The primary route of dissipation for diquat in the environment is its rapid and very strong adsorption to soil particles, particularly clay minerals and organic matter. epa.govnoaa.gov This binding is a key characteristic of diquat's environmental behavior. epa.gov The doubly positive charge of the diquat cation reacts with negatively charged sites on clay minerals, forming a bond that is often considered irreversible, especially with montmorillonite (B579905) clay. epa.govepa.gov

This strong sorption effectively inactivates the herbicidal properties of diquat and severely limits its mobility, making it highly unlikely to leach into groundwater. epa.govnoaa.gov While binding to organic matter is also strong, it is generally considered less so than the binding to clay. epa.gov Because of this powerful adsorption, diquat that reaches soil or aquatic sediment becomes persistent but biologically unavailable. epa.govepa.govnoaa.gov Studies have shown that in non-competitive experiments, diquat is strongly adsorbed to vineyard soils, with the process being well-described by the Freundlich isotherm equation. nih.gov

Sorption in Wastewater Treatment Systems

The removal of diquat from wastewater is significantly influenced by sorption processes within treatment facilities. Diquat dibromide, when present in influent wastewater, can interfere with biological treatment processes if concentrations are too high. bacwa.org However, activated sludge systems are effective at removing it from the water. nih.govresearchgate.net

Studies investigating the fate of diquat dibromide in wastewater treatment plants have shown that sorption to solids is a primary removal mechanism. Research indicates that while only about 20% of diquat in raw sewage is removed by adsorption to sewage solids, the removal rate increases dramatically in activated sludge systems, reaching 80% or more. nih.govresearchgate.net The high concentration of biomass solids in activated sludge facilitates this high degree of sorption. researchgate.net

In continuous flow activated sludge systems operated at a mixed liquor temperature of 10°C, diquat removal efficiencies have been observed to be very high. When the influent diquat dibromide concentration was approximately 1 mg/L, over 99% of the compound was removed by the activated sludge process. nih.govresearchgate.net Even at higher influent concentrations of 10 mg/L and 12.6 mg/L, the removal rates remained high at 83.3% and 91.7%, respectively. researchgate.net This strong affinity for sludge particles is a key factor in its environmental partitioning within these systems. The use of this compound as a tracer allows for precise measurement of these sorption and removal efficiencies in pilot and full-scale studies.

Table 1: Diquat Removal Efficiency in Wastewater Treatment Systems

| Influent Diquat Concentration (mg/L) | Treatment Stage | Removal Efficiency (%) | Primary Removal Mechanism | Source(s) |

|---|---|---|---|---|

| Varied | Raw Sewage | ~20% | Adsorption to sewage solids | nih.gov, researchgate.net |

| ~1.0 | Activated Sludge | >99% | Sorption to activated sludge | nih.gov, researchgate.net |

| 10.0 | Activated Sludge | 83.3% | Sorption to activated sludge | researchgate.net |

| 12.6 | Activated Sludge | 91.7% | Sorption to activated sludge | researchgate.net |

Mobility and Transport Studies

The mobility of this compound in the environment is inherently linked to the strong sorptive characteristics of the diquat cation. Once dissociated in water, the diquat ion is rapidly and strongly adsorbed by clay minerals and organic matter in soil and sediment. epa.govnih.gov This binding process is a critical factor limiting its transport through the environment. noaa.gov

Research findings consistently show that diquat has a very high affinity for soil particles, which deactivates its herbicidal activity and significantly restricts its mobility. epa.govnoaa.gov In certain soil types, such as those containing montmorillonite clay, this adsorption is considered irreversible. epa.gov Consequently, diquat is very persistent in soil but has a low risk of leaching into groundwater. noaa.govherts.ac.uk It tends to accumulate in the sediments of water bodies rather than remaining in the water column. noaa.gov The detectable presence of diquat in the water column after application can range from less than a day to approximately 35 days, depending on factors like the organic matter and clay content of the surrounding soils. noaa.gov

The use of isotopically labeled compounds like this compound is invaluable for mobility and transport studies. As an environmental tracer, it allows researchers to follow the movement and distribution of the herbicide in soil and water systems with high precision, confirming its limited transport potential and quantifying its partitioning between water and solid phases under various environmental conditions. researchgate.netqub.ac.uk

Table 2: Mobility and Transport Characteristics of Diquat

| Environmental Compartment | Mobility/Transport Behavior | Key Influencing Factors | Source(s) |

|---|---|---|---|

| Soil | Low mobility, strong adsorption. | Clay content, organic matter content. | epa.gov, nih.gov |

| Groundwater | Low risk of leaching. | Strong and rapid sorption to soil particles. | noaa.gov, herts.ac.uk |

| Surface Water | Rapidly removed from water column. | Adsorption to suspended sediment, aquatic vegetation, and bottom sediment. | noaa.gov, canada.ca |

| Sediment | Accumulates and persists. | High affinity for organic matter and clay. | noaa.gov |

Biodegradation Mechanisms in Bioremediation Contexts

While diquat is generally considered resistant to microbial degradation in the environment, particularly when bound to soil particles, specific microorganisms have been identified that possess the ability to biodegrade this compound. noaa.govepa.gov This has opened avenues for exploring bioremediation as a potential strategy for cleaning up diquat-contaminated soil and water. nih.govfrontiersin.org The use of this compound can aid in these studies by helping to identify and quantify the specific breakdown products formed during microbial metabolism. researchgate.net

Several studies have focused on isolating and characterizing microbes capable of diquat degradation. A yeast strain, Meyerozyma guilliermondii Wyslmt, isolated from soil with a history of long-term diquat exposure, demonstrated a significant capacity to degrade the herbicide. nih.gov Over a 7-day incubation period, this strain was able to remove 42.51% of an initial 100 mg/L diquat concentration. nih.gov Further research into this strain identified three main transformation products, suggesting a degradation pathway involving the breaking of C-C bonds, hydroxylation, and demethylation. researchgate.net

The white-rot fungus Phanerochaete chrysosporium has also been studied for its ability to bioremediate diquat dibromide from aqueous solutions. researchgate.netdeswater.com In batch experiments, this fungus achieved high reduction rates of chemical oxygen demand (up to 85.92%) and total organic carbon (up to 87.46%) in media containing diquat, indicating effective degradation. deswater.com These findings suggest that while diquat is persistent, specific fungal and yeast species can metabolize it, offering a promising, eco-friendly approach for the remediation of contaminated sites. nih.govfrontiersin.org

Table 3: Microorganisms Involved in Diquat Biodegradation

| Microorganism | Type | Degradation Efficiency | Proposed Mechanism/Pathway | Source(s) |

|---|---|---|---|---|

| Meyerozyma guilliermondii Wyslmt | Yeast | 42.51% removal of 100 mg/L diquat in 7 days. | C-C bond cleavage, hydroxylation, demethylation. | nih.gov, researchgate.net |

| Phanerochaete chrysosporium | Fungus | Up to 85.92% COD reduction; 87.46% TOC reduction. | Fungal bioremediation. | researchgate.net, deswater.com |

| Lipomyces starkeyi | Yeast | Can utilize diquat as a sole nitrogen source. | Utilization as a nitrogen source for growth. | nih.gov |

Future Research Directions and Advanced Methodological Considerations

Integration of Multi-Omics Approaches with Isotopic Labeling for Pathway Elucidation

Understanding the precise molecular mechanisms by which Diquat (B7796111) exerts its toxic effects is a major goal of toxicological research. Diquat is known to induce significant oxidative stress, primarily by interfering with electron transport chains and generating reactive oxygen species (ROS). caymanchem.comresearchgate.net To move beyond this general understanding, researchers are increasingly turning to multi-omics approaches—integrating transcriptomics, proteomics, and metabolomics—to obtain a systems-level view of cellular responses to Diquat exposure.

A recent study successfully employed a multi-omics strategy to investigate the early stages of Diquat-induced kidney damage in a mouse model. nih.govnih.gov This research identified significant perturbations in specific metabolic pathways, including the PPAR signaling pathway and fatty acid metabolism, and pinpointed key proteins and metabolites that were dysregulated following Diquat exposure. nih.govnih.gov Similar proteomic studies on the related herbicide Paraquat (B189505) have also identified widespread changes in proteins related to mitochondrial metabolism, antioxidant responses, and protein synthesis in cardiac tissue. biorxiv.orgresearchgate.net

The next frontier in this research is the direct integration of isotopic labeling with these multi-omics workflows. wikipedia.org By using a labeled version of the herbicide, such as Diquat-d4 or a future ¹³C-labeled variant, researchers can simultaneously track the compound's fate and its downstream effects. nih.gov This technique, known as isotopic tracer analysis, allows for the precise mapping of how Diquat is metabolized and distributed within cells and tissues. wikipedia.orgiaea.org

For example, a labeled Diquat molecule could be administered to a model system, and its metabolic products could be unambiguously identified using mass spectrometry. nih.gov Concurrently, stable isotope labeling by amino acids in cell culture (SILAC) in proteomics or ¹³C-glucose tracing in metabolomics can quantify changes in protein synthesis and metabolic fluxes. nih.govresearchgate.net This integrated approach would allow scientists to directly link the presence of Diquat or its metabolites in a specific organelle (e.g., mitochondria) with observed changes in the proteome and metabolome of that same compartment. This would provide definitive evidence for pathway elucidation, moving from correlation to causation and offering a much clearer picture of the herbicide's mechanism of action. nih.gov

Advanced Modeling of Environmental Fate and Transport Utilizing Isotopic Data

Predicting how Diquat behaves in the environment—where it goes, how long it persists, and how it degrades—is essential for assessing its ecological risk. wa.gov Diquat is known to bind strongly to soil and sediment particles, which generally limits its leaching into groundwater. mdpi.comresearchgate.net However, its persistence in soil and potential for transport during heavy rainfall events remain areas of concern. wa.govcopernicus.org Traditional environmental fate models rely on concentration measurements, which can be difficult to interpret because a decrease in concentration could be due to degradation, dilution, or sorption. copernicus.org

Compound-Specific Stable Isotope Analysis (CSIA) offers a powerful tool to overcome these limitations. nih.govmdpi.com This technique analyzes the ratio of heavy to light stable isotopes (e.g., ¹³C to ¹²C) within the contaminant molecules themselves. mdpi.com During degradation processes, molecules containing the lighter isotopes tend to react faster, leaving the remaining pool of the contaminant enriched in the heavier isotope. copernicus.org By measuring this isotopic shift, scientists can specifically quantify the extent of degradation, distinguishing it from non-degradative loss processes. copernicus.orgufz.de

While much of the CSIA work on pesticides has focused on natural isotopic abundances, the principles are directly applicable to intentionally labeled compounds like Diquat-d4. iaea.orgnih.gov Future research can utilize isotopic data in advanced environmental fate and transport models in several ways:

Source Apportionment: Different manufacturing batches of Diquat may have slightly different natural isotopic signatures. researchgate.netproceedings.science By characterizing the isotopic "fingerprint" of various commercial formulations, it may be possible to trace contamination in a watershed back to its source. proceedings.science

Quantifying Degradation: By seeding laboratory or field-scale experiments (mesocosms) with Diquat-d4, researchers can create a distinct isotopic label. Monitoring the isotopic composition of Diquat in soil and water over time would provide a highly accurate measurement of degradation rates under real-world conditions, which can be used to calibrate and validate environmental models. copernicus.orgufz.de

Elucidating Transport Pathways: Isotopic data can be integrated into conceptual and mathematical models that describe water and contaminant movement through a catchment. confex.com For instance, models can use isotopic signatures to differentiate between Diquat that has been recently applied versus older, more degraded residues that may be remobilized from the soil, allowing for a more dynamic and accurate prediction of its environmental behavior. copernicus.orgconfex.com

Ultimately, the integration of isotopic data provides a higher dimension of information for environmental models, leading to more robust and reliable predictions of the fate and impact of Diquat in the environment. nih.gov

Q & A

Q. What ethical frameworks govern human exposure studies for this compound risk assessment?

- Methodological Answer : Adhere to 40 CFR 26 guidelines for intentional dosing studies. Obtain approval from institutional review boards (IRBs) and align protocols with EPA’s PHED/AHETF databases. Use probabilistic exposure models (e.g., Markov chain Monte Carlo) to extrapolate occupational risks without direct human trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.